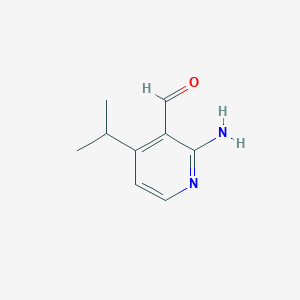
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is a complex compound that features a ruthenium ion coordinated with pyrimidine ligands. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Ruthenium complexes are known for their catalytic properties and potential therapeutic applications, making this compound a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride typically involves the coordination of ruthenium ions with pyrimidine ligands. One common method involves the reaction of ruthenium chloride with pyrimidine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, altering the oxidation state and potentially changing the compound’s properties.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: Ligand substitution reactions are common, where one or more pyrimidine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions, such as temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while substitution reactions can yield a variety of ruthenium complexes with different ligands.
Scientific Research Applications
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Ruthenium complexes are being explored for their anticancer properties. This compound may have potential as a therapeutic agent due to its ability to interact with DNA and other biological molecules.
Industry: In industrial applications, it can be used in catalysis and materials science for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. In biological systems, the compound can bind to DNA, proteins, and other biomolecules, potentially disrupting their normal function. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
Ruthenium(II) tris(bipyridine) chloride: Another ruthenium complex with similar catalytic and biological properties.
Ruthenium(III) chloride: A simpler ruthenium compound used in various catalytic applications.
Ruthenium(II) arene complexes: Known for their anticancer properties and used in medicinal chemistry.
Uniqueness
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride is unique due to its specific ligand structure, which can impart distinct properties compared to other ruthenium complexes. The presence of pyrimidine ligands can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for research and application in various fields.
Properties
Molecular Formula |
C24H18ClN12Ru+ |
|---|---|
Molecular Weight |
611.0 g/mol |
IUPAC Name |
2-pyrimidin-3-id-2-ylidenepyrimidin-3-ide;ruthenium(8+);chloride |
InChI |
InChI=1S/3C8H6N4.ClH.Ru/c3*1-3-9-7(10-4-1)8-11-5-2-6-12-8;;/h3*1-6H;1H;/q3*-2;;+8/p-1 |
InChI Key |
LSCJLIGWJJTYDK-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.C1=C[N-]C(=C2[N-]C=CC=N2)N=C1.[Cl-].[Ru+8] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
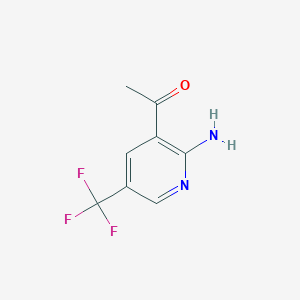
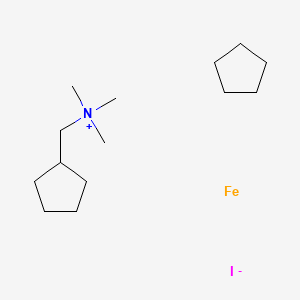
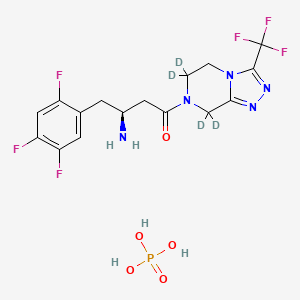


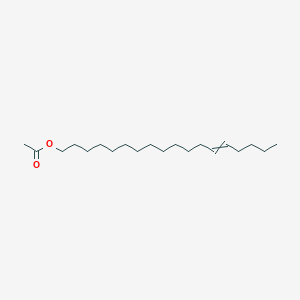

methanone](/img/structure/B12446633.png)
![1-cyclohexyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B12446636.png)
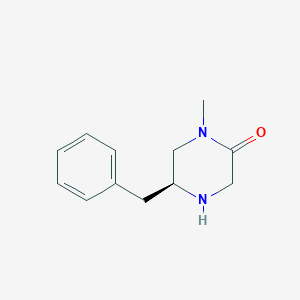
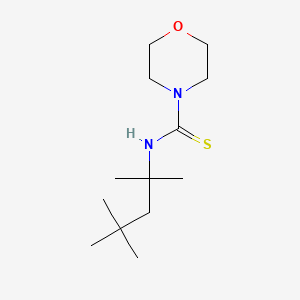
![5-({4-[3-(butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B12446665.png)
